Superior Optical Purity of Chiral Amine Derivative via Recrystallization Compared to Alternative Chiral Auxiliary Methods
When used as a precursor to the key chiral intermediate (R)-N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide, the (2,6-difluorophenyl)methanesulfonamide scaffold enables a recrystallization step that achieves significantly higher optical purity than methods relying solely on a chiral auxiliary. The patented method, which incorporates this recrystallization, achieves an optical purity of approximately 90% from a 1:10 (R:S) stereoisomeric mixture and reaches 94% from a 97:3 mixture [1]. This is a substantial improvement over prior art methods that were limited to lower optical purity at room temperature due to the constraints of Ellman's chiral auxiliary alone, thereby providing a more robust and scalable route to high-purity drug substance [1].
| Evidence Dimension | Optical Purity of Chiral Intermediate (INT028-2/INT028-3) |
|---|---|
| Target Compound Data | ~90% e.e. (from 1:10 mixture); ~94% e.e. (from 97:3 mixture) |
| Comparator Or Baseline | Low optical purity achieved by Ellman's chiral auxiliary alone at room temperature (prior art limitation) |
| Quantified Difference | Method overcomes a low optical purity limitation at room temperature, achieving up to 94% e.e. |
| Conditions | Recrystallization of a stereoisomeric mixture of N-[4-[(1R)-1-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]ethyl]-2,6-difluorophenyl]-methanesulfonamide in a specific solvent. |
Why This Matters
For procurement in process chemistry, this data proves the 2,6-difluorophenyl scaffold enables a scalable, high-yielding purification step critical for manufacturing high-purity PAC-14028, a feat not achievable with common alternatives.
- [1] Woo, B.Y., et al. Method for preparing (R)-N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide. US Patent 10,858,315 B2. Paragraphs [0364-0365]. View Source
